3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The chromene ring system, the nitrobenzoate group, and the chlorophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitro group, the ester group, and the chloro group. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The ester group could undergo hydrolysis or other reactions typical of esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The nitro group could potentially make the compound explosive under certain conditions .Mechanism of Action
Safety and Hazards
Without specific data, it’s hard to say for sure, but we can make some educated guesses based on the structure of the compound. The presence of a nitro group could potentially make the compound explosive, especially if it’s heated or subjected to shock. The compound could also be harmful or toxic if ingested or inhaled, and it could be irritating to the skin and eyes .
Future Directions
Future research on this compound could involve exploring its potential uses. For example, chromene derivatives have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. The nitrobenzoate group could also be interesting to study, as nitroaromatic compounds have been used in the synthesis of various pharmaceuticals .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClNO6/c23-19-4-2-1-3-16(19)18-12-29-20-11-15(9-10-17(20)21(18)25)30-22(26)13-5-7-14(8-6-13)24(27)28/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJNPPUYSCIFLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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